molecular formula C6H12O B13067147 (1R)-1-Cyclopropylpropan-1-ol

(1R)-1-Cyclopropylpropan-1-ol

Cat. No.: B13067147
M. Wt: 100.16 g/mol
InChI Key: ZVTCOQDWIJYYSQ-ZCFIWIBFSA-N
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Description

(1R)-1-Cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by reduction. One common method is the reaction of cyclopropylcarbinol with a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopropyl-containing precursors. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylpropanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of cyclopropylpropanamine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: Cyclopropylpropanone.

    Reduction: Cyclopropylpropanamine.

    Substitution: Cyclopropylpropyl halides.

Scientific Research Applications

(1R)-1-Cyclopropylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-Cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the propanol backbone.

    Cyclopropylpropanone: Oxidized form of (1R)-1-Cyclopropylpropan-1-ol.

    Cyclopropylpropanamine: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both cyclopropyl and propanol functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(1R)-1-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m1/s1

InChI Key

ZVTCOQDWIJYYSQ-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C1CC1)O

Canonical SMILES

CCC(C1CC1)O

Origin of Product

United States

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